
N-(2-chlorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-chlorobenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide” is a complex organic compound. It contains a benzothiophene ring, which is a sulfur-containing heterocycle that is a component of many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a benzothiophene ring attached to a carboxamide group via a 2-chlorobenzyl linker .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-(2-chlorobenzyl)-substituted hydroxamate: , a derivative of the compound , has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) . This enzyme is crucial for the non-mevalonate pathway of isoprenoid biosynthesis, which is a target for antimicrobial drug development. The compound exhibited an IC50 value of 1.0 μM and inhibited the growth of Haemophilus influenzae, showcasing its potential as an antimicrobial agent .
Anti-Inflammatory and Anticancer Properties
Indole derivatives, which share structural similarities with the compound, have been reported to possess anti-inflammatory and anticancer activities . These compounds can bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents. The indole scaffold is a valuable pharmacophore for screening different pharmacological activities, including anti-inflammatory and anticancer properties .
Antiviral Applications
Indole derivatives have also been prepared and reported as antiviral agents . For instance, certain indole-based compounds showed inhibitory activity against influenza A and Coxsackie B4 virus, indicating that similar structures like N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide could be explored for their antiviral capabilities .
Antioxidant Effects
The indole nucleus, found in compounds related to the one under analysis, is known for its antioxidant properties . Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders and aging. Research into the antioxidant capacity of such compounds could lead to the development of novel therapeutic agents.
Antidiabetic Potential
Indole derivatives have been studied for their antidiabetic effects . They have the potential to modulate various biological pathways involved in diabetes mellitus, which could make them suitable candidates for the development of new antidiabetic drugs.
Antimalarial and Antitubercular Activities
The biological activities of indole derivatives extend to antimalarial and antitubercular effects . These compounds can be synthesized and screened for their efficacy against diseases like malaria and tuberculosis, providing a basis for new drug discovery in these areas.
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-13-7-3-1-6-12(13)10-18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1,3,6-7,9H,2,4-5,8,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPAIDATYFDUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2905140.png)
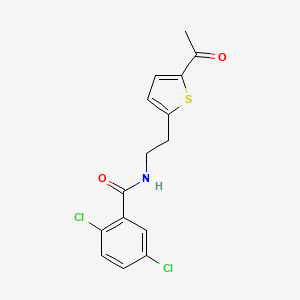
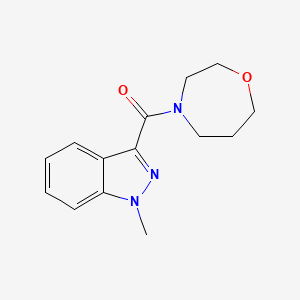
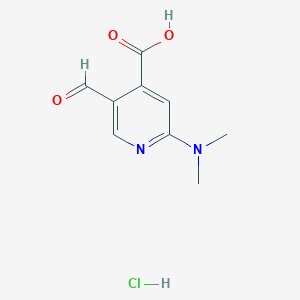
![1-(2,4-dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2905144.png)

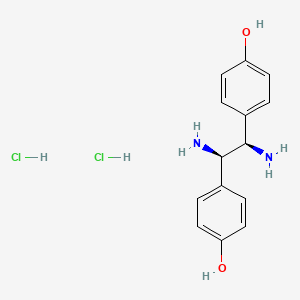
![2,4-diphenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2905147.png)
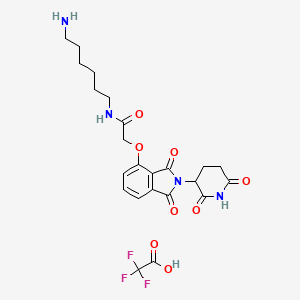
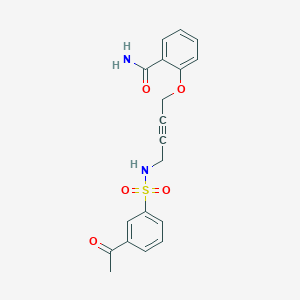
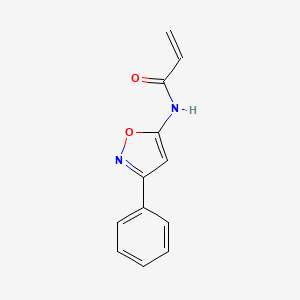
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2905157.png)